molecular formula C8H9N3O2S B8502500 1-(methylsulfonyl)-1H-indazol-5-amine

1-(methylsulfonyl)-1H-indazol-5-amine

Cat. No.: B8502500
M. Wt: 211.24 g/mol
InChI Key: VMBVWZLUTDFWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-1H-indazol-5-amine is a versatile indazole-based chemical intermediate designed for research and development applications. Indazole scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities . They are recognized as privileged structures in drug discovery, found in compounds investigated for treating various conditions, including cancer, inflammatory diseases, and as kinase inhibitors . The presence of both an amine and a methylsulfonyl group on the indazole core makes this compound a valuable synthon for further chemical modifications. Researchers can utilize the amine group for coupling reactions to develop novel molecular entities, while the methylsulfonyl group can act as a key functional moiety or a leaving group in synthetic pathways. This compound is provided for research use only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

1-methylsulfonylindazol-5-amine

InChI

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3

InChI Key

VMBVWZLUTDFWCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1-(methylsulfonyl)indazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Significance of N-Sulfonylation in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically significant agents. Marketed drugs such as the antiemetic granisetron and the kinase inhibitor axitinib feature this core structure, highlighting its versatility.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

A common and effective strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of heterocyclic compounds is the introduction of a sulfonyl group. N-sulfonylation of the indazole core, in particular, has been explored to generate potent inhibitors of various biological targets. The sulfonamide moiety can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the molecule, leading to enhanced binding affinity and selectivity for target proteins. This guide provides a detailed technical overview of a specific, promising derivative: 5-amino-1-(methylsulfonyl)indazole . While this compound is a subject of ongoing research interest, this document synthesizes available information on analogous structures to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimentally determined data for 5-amino-1-(methylsulfonyl)indazole are not extensively published, we can infer its likely characteristics based on the well-documented properties of its parent compound, 5-aminoindazole, and the known effects of N-sulfonylation.

Property5-Aminoindazole (Parent Compound)5-amino-1-(methylsulfonyl)indazole (Predicted)Data Source / Rationale
Molecular Formula C₇H₇N₃C₈H₉N₃O₂SCalculated
Molecular Weight 133.15 g/mol 211.24 g/mol Calculated
CAS Number 19335-11-6Not available-
Appearance White to brown crystalline powderLikely a solid or crystalline powder[6][7] / General property of similar compounds
Melting Point 175-178 °CExpected to be higher than the parent compound[7] / Sulfonylation often increases melting point.
Solubility Soluble in methanolPredicted to have moderate solubility in polar organic solvents like DMSO and DMF.[7] / The methylsulfonyl group will increase polarity.
pKa 14.52 (acidic N-H, predicted)The N-H acidity will be significantly increased due to the electron-withdrawing sulfonyl group.[2][7] / Established chemical principles.
LogP 0.663 (calculated)Expected to be slightly higher or similar due to the addition of the methylsulfonyl group.[8] / Group contribution methods.

Synthesis of 5-amino-1-(methylsulfonyl)indazole: A Step-by-Step Protocol

The synthesis of N-sulfonylated indazoles can be achieved through a reliable and scalable two-step process starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of structurally related N-sulfonylated aminoindazoles.[3] The rationale behind this synthetic route is the selective N1-sulfonylation of the indazole ring, followed by the reduction of a nitro group to the desired primary amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N1-Sulfonylation cluster_1 Step 2: Nitro Group Reduction A 5-Nitroindazole B Sodium Hydride (NaH) in DMF A->B Deprotonation C Methanesulfonyl Chloride B->C Nucleophilic Attack D 1-(Methylsulfonyl)-5-nitroindazole C->D Sulfonylation E 1-(Methylsulfonyl)-5-nitroindazole F Tin(II) Chloride (SnCl2·2H2O) in Ethanol/HCl E->F Reduction G 5-amino-1-(methylsulfonyl)indazole F->G Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., MAPK1) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Survival, etc. PhosphoSubstrate->CellularResponse Inhibitor 5-amino-1-(methylsulfonyl)indazole Inhibitor->Kinase Binds to ATP Pocket

Sources

Biological Activity of Sulfonyl-Substituted Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole-Sulfonyl Pharmacophore

The fusion of the indazole scaffold with a sulfonyl moiety (


) creates a privileged pharmacophore in medicinal chemistry. This combination leverages the bioisosteric properties of the indazole ring (mimicking purines or indoles) with the electronic withdrawing and hydrogen-bond accepting nature of the sulfonyl group.

Key Technical Advantages:

  • Electronic Modulation: The sulfonyl group at the N1 position strongly withdraws electrons, reducing the basicity of the pyrazole nitrogen and altering the metabolic stability of the core.

  • Binding Geometry: The

    
     linker provides a rigid "kink" geometry (approx. 
    
    
    
    ), positioning aryl substituents into specific hydrophobic pockets (e.g., in 5-HT6 receptors or CCR4 allosteric sites).
  • Solubility & Permeability: Sulfonyl-substituted indazoles often exhibit improved lipophilicity profiles (

    
    ) compared to their amide counterparts, enhancing CNS penetration for neurological targets.
    

Primary Therapeutic Classes[1]

CNS Disorders: 5-HT6 Receptor Antagonists

The most established biological activity of N1-sulfonyl indazoles is the antagonism of the serotonin 5-HT6 receptor.[1] These ligands are critical in the development of procognitive agents for Alzheimer’s disease (AD) and schizophrenia.

  • Mechanism of Action: Blockade of 5-HT6 receptors (predominantly expressed in the striatum, cortex, and hippocampus) disinhibits cholinergic and glutamatergic neurotransmission, leading to enhanced long-term potentiation (LTP).

  • Critical SAR:

    • N1-Position: Substitution with an arylsulfonyl group is essential for high affinity.

    • C3-Position: Requires a basic amine moiety (e.g., piperazine, tetrahydropyridine) to interact with the aspartic acid residue (Asp3.32) in the receptor binding pocket.

Signaling Pathway: 5-HT6 Blockade [1][2]

G Ligand N1-Sulfonyl Indazole Rec 5-HT6 Receptor (Gs-coupled) Ligand->Rec Antagonism (Blockade) AC Adenylyl Cyclase Rec->AC Inhibits Activation cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Downregulates Glu Glutamate/Ach Release PKA->Glu Disinhibition (Activation) Cognition Cognitive Enhancement (LTP) Glu->Cognition Promotes

Figure 1: Mechanism of N1-sulfonyl indazole mediated 5-HT6 antagonism resulting in cognitive enhancement.

Immunotherapy: CCR4 Allosteric Antagonists

Indazole arylsulfonamides have emerged as potent antagonists of the CC-chemokine receptor 4 (CCR4). Unlike competitive antagonists, these compounds often bind to an intracellular allosteric site (Site II), preventing the recruitment of


-arrestin and G-protein coupling.
  • Key Compound: GSK2239633A.[3][4]

  • Structural Logic:

    • N1-Substituent: Often a meta-substituted benzyl group.[3][4]

    • N3-Sulfonamide: A 5-chlorothiophene-2-sulfonamide moiety at C3 is critical for potency.[3][4]

    • Activity: Inhibits T-regulatory (Treg) cell trafficking, potentially unleashing anti-tumor immune responses.

Oncology: MAPK1 and GCN2 Inhibition

Recent studies identify sulfonyl-indazoles as inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) and General Control Nonderepressible 2 (GCN2).

  • MAPK1 Target: 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole demonstrates high affinity binding (Binding Energy: -7.55 kcal/mol).

  • Mechanism: The sulfonyl group orients the phenyl ring to engage in

    
    -stacking interactions within the kinase ATP-binding pocket or allosteric regulatory sites.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of regioselective sulfonylation on the indazole core.

PositionSubstituent TypeTarget / ActivityEffect on Potency/Selectivity
N1 Arylsulfonyl (e.g., Benzenesulfonyl)5-HT6 Receptor Critical. Provides essential hydrophobic interaction; electron withdrawal lowers pKa of core.
N1 AlkylsulfonylGeneral GPCRs Often leads to reduced affinity compared to aryl derivatives; used for solubility tuning.
C3 Sulfonamide (e.g., Thiophenesulfonyl)CCR4 High Potency. Defines the allosteric binding mode; interacts with intracellular loop residues.
C3 Basic Amine (Piperazine)5-HT6 Essential for salt bridge formation with receptor Asp residue.
C5/C6 Nitro / AmineMAPK1 C5-Nitro reduction to Amine increases affinity (H-bond donor capacity).[5]

Experimental Protocols

Synthesis: Regioselective N1-Sulfonylation

Objective: To synthesize 1-(arylsulfonyl)-indazoles with high regioselectivity over the N2-isomer.

Protocol:

  • Reagents: 1H-Indazole derivative (1.0 eq), Arylsulfonyl chloride (1.2 eq), NaH (60% dispersion, 1.5 eq) or Pyridine (solvent/base).

  • Procedure:

    • Dissolve indazole in anhydrous DMF or THF under inert atmosphere (

      
      ).
      
    • Cool to

      
       and add NaH portion-wise. Stir for 30 min to ensure deprotonation (formation of indazolyl anion).
      
    • Add arylsulfonyl chloride dropwise.

    • Warm to Room Temperature (RT) and stir for 2–6 hours.

    • Note: Under thermodynamic control (higher temp or long reaction times), the N1 isomer is exclusively favored due to the "lone pair repulsion" effect present in the N2 isomer.

  • Workup: Quench with ice water. The N1-sulfonyl product usually precipitates as a solid. Filter and wash with water. Recrystallize from EtOH.

  • Validation:

    
     NMR is diagnostic. The H3 proton in N1-sulfonyl indazoles typically shifts downfield compared to N2-isomers.
    
Biological Assay: cAMP Functional Assay (5-HT6)

Objective: To quantify the antagonist potency (


 or 

) of the sulfonyl-indazole.

Protocol:

  • Cell Line: HEK293 cells stably expressing human 5-HT6 receptor.

  • Stimulation: Cells are stimulated with Serotonin (5-HT,

    
    ) to induce cAMP production via Gs-protein activation.
    
  • Treatment: Incubate cells with varying concentrations (

    
     to 
    
    
    
    ) of the sulfonyl-indazole test compound for 30 minutes prior to 5-HT addition.
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Donor: Europium-cryptate labeled cAMP antibody.

    • Acceptor: d2-labeled cAMP analog.

  • Analysis:

    • High endogenous cAMP (no antagonist) = Low FRET signal (competitive binding).

    • High antagonist activity = Low cAMP = High FRET signal.

    • Calculate

      
       using a 4-parameter logistic regression.
      

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for modifying the sulfonyl-indazole scaffold based on the desired therapeutic target.

SAR_Logic Core Indazole Core N1_Mod N1-Sulfonylation Core->N1_Mod Primary Modification C3_Mod C3-Functionalization Core->C3_Mod Secondary Modification Target_5HT6 Target: 5-HT6 (CNS / Cognitive) N1_Mod->Target_5HT6 Aryl-Sulfonyl (Essential for Binding) Target_CCR4 Target: CCR4 (Immunology) N1_Mod->Target_CCR4 Benzyl Group Target_Kinase Target: MAPK1 (Oncology) N1_Mod->Target_Kinase Methoxy-Phenyl-Sulfonyl C3_Mod->Target_5HT6 Basic Amine (Piperazine) C3_Mod->Target_CCR4 Thiophene-Sulfonamide (Allosteric Site) C3_Mod->Target_Kinase H-Bond Donor

Figure 2: SAR decision tree for optimizing sulfonyl-indazoles toward specific biological targets.

References

  • Ivachtchenko, A. V., et al. (2012). "5-HT6 receptor antagonists: a patent update. Part 1. Sulfonyl derivatives." Expert Opinion on Therapeutic Patents. Link

  • Liu, K. G., et al. (2011). "Identification of 3-sulfonylindazole derivatives as potent and selective 5-HT6 antagonists." Bioorganic & Medicinal Chemistry. Link

  • Procopiou, P. A., et al. (2012).[6] "Lead Optimisation of the N1 Substituent of a Novel Series of Indazole Arylsulfonamides as CCR4 Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Saghdani, N., et al. (2024).[7] "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment." Molbank. Link

  • Boyle, C. D., et al. (2009). "Recent advances in the discovery of 11beta-HSD1 inhibitors." Expert Opinion on Therapeutic Patents. Link

Sources

Methodological & Application

amide coupling conditions for 1-(methylsulfonyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 1-(methylsulfonyl)-1H-indazol-5-amine

Executive Summary

This guide details the synthetic protocols for forming amide bonds at the C5-position of 1-(methylsulfonyl)-1H-indazol-5-amine . This substrate presents a specific challenge in medicinal chemistry: the electron-withdrawing nature of the N1-methylsulfonyl (mesyl) group significantly reduces the nucleophilicity of the C5-amine via through-bond inductive and mesomeric effects. Standard coupling conditions (e.g., EDC/HOBt) often result in stalled reactions or low yields.

This document provides three tiered protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P® and Acid Chlorides), ensuring robust conversion while maintaining the integrity of the labile N1-sulfonamide bond.

Chemical Context & Mechanistic Analysis

The "Deactivated Aniline" Challenge

The target molecule, 1-(methylsulfonyl)-1H-indazol-5-amine, behaves as a severely deactivated aniline.

  • Electronic Effect: The N1-mesyl group (

    
    ) pulls electron density from the pyrazole ring. This deficiency is transmitted to the fused benzene ring, lowering the HOMO energy of the C5-amine lone pair.
    
  • pKa Implications: While 5-aminoindazole has a pKa

    
     5.0 (conjugate acid), the N1-mesyl variant likely exhibits a pKa 
    
    
    
    .
  • Stability Warning: The N1-mesyl group is a sulfonamide. While stable to acid, it is susceptible to hydrolysis or nucleophilic cleavage by strong bases (e.g., NaOH, LiOH, or hot alkoxides). Non-nucleophilic organic bases (DIEA, TEA, Pyridine) are mandatory.

Strategic Decision Matrix

The following decision tree outlines the optimal reagent selection based on scale and acid partner reactivity.

CouplingStrategy Start Start: Coupling Partner Selection AcidType Is the Acid Partner Sterically Hindered? Start->AcidType Scale Reaction Scale AcidType->Scale No MethodC Method C: Acid Chloride/Ghosez (For Ultra-Low Nucleophilicity) AcidType->MethodC Yes (Tertiary/Quaternary Carbon) MethodA Method A: HATU/DIEA (High Success Rate, Small Scale) Scale->MethodA < 100 mg (Discovery) MethodB Method B: T3P/Pyridine (Scalable, Easy Workup) Scale->MethodB > 1 g (Process/Scale-up) MethodA->MethodC If conversion < 50%

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate sterics and reaction scale.

Experimental Protocols

Method A: High-Performance Activation (HATU)

Best for: Discovery chemistry, precious intermediates, and library synthesis.

Rationale: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate. The 7-aza nitrogen provides an intramolecular hydrogen bond that accelerates the amine attack, crucial for our deactivated 5-aminoindazole.

Materials:

  • Amine: 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1]
    
  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIEA (1.5 equiv) immediately. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.

  • Addition: Add 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) followed by the remaining DIEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. If >20% starting material remains after 16h, heat to 50°C. Do not exceed 60°C to protect the N-mesyl group.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale synthesis, avoiding mutagenic byproducts (HOBt), and easy purification.

Rationale: T3P (supplied as 50% w/w in EtOAc/DMF) drives the reaction to completion with low epimerization. The byproducts are water-soluble phosphonates, eliminating the need for extensive chromatography.

Materials:

  • Amine: 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Reagent: T3P (50% solution in EtOAc) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Slurry: Combine the Amine (1.0 equiv), Carboxylic Acid (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

  • Addition: Add T3P solution (2.0 equiv) dropwise at 0°C (exothermic).

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Note: If the amine is insoluble in EtOAc, use DMF as a co-solvent (10% v/v).

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (rapid wash to remove pyridine), then sat.

    
    .
    
    • Self-Validating Step: The T3P byproducts are removed in the aqueous wash. Purity is often >95% post-extraction.

Method C: The "Nuclear Option" (In Situ Acid Chloride)

Best for: Extremely hindered acids or when HATU/T3P fails.

Rationale: Converting the acid to an acid chloride generates the most electrophilic species possible. We use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) which forms acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride which could deprotect the N-mesyl group.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1 hour.

  • Coupling: In a separate vessel, dissolve 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combination: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

Data Summary & Troubleshooting

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reaction Rate FastModerateVery Fast
Byproduct Removal Difficult (requires column)Easy (aqueous wash)Moderate
Epimerization Risk LowVery LowHigh
Cost HighModerateLow
Rec. Scale < 500 mg> 500 mg> 1 g

Common Failure Modes:

  • Hydrolysis of N-Mesyl: Caused by using strong nucleophilic bases (NaOH, LiOH) or heating >80°C in alcohols. Solution: Use DIEA/Pyridine and keep T < 60°C.

  • No Reaction: Amine is too deactivated. Solution: Switch to Method C or use microwave irradiation (max 60°C, 30 min).

Pathway Visualization

The following diagram illustrates the activation pathway and the specific deactivation caused by the sulfonyl group.

ReactionPathway SM_Amine 1-(methylsulfonyl)- 1H-indazol-5-amine (Weak Nucleophile) TS Transition State (Rate Limiting) SM_Amine->TS Slow Attack (Electronic Drag) SM_Acid Carboxylic Acid Activation Activation Step (HATU/T3P) SM_Acid->Activation + Reagent ActiveEster Activated Ester (High Energy) Activation->ActiveEster ActiveEster->TS Product Final Amide Product TS->Product - Leaving Group

Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to electronic deactivation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 59, 26. Link

Sources

Strategic Utilization of 1-(Methylsulfonyl)-1H-indazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(Methylsulfonyl)-1H-indazol-5-amine (CAS: 885270-86-0 / 19335-11-6 derivatives) represents a specialized "masked" scaffold in drug discovery. Unlike the highly reactive 5-aminoindazole, this derivative features a methylsulfonyl electron-withdrawing group (EWG) at the N1 position. This modification serves two critical functions:

  • Regiocontrol: It blocks the N1-position, forcing chemoselectivity at the C5-amine during subsequent functionalization.

  • Electronic Modulation: The sulfonyl group lowers the HOMO energy of the C5-amine, rendering it less prone to oxidative degradation but also reducing its nucleophilicity compared to alkyl-indazoles.

Key Technical Parameters:

Property Value / Description Impact on Protocol
Molecular Weight ~211.24 g/mol Standard stoichiometry calculations.
Nucleophilicity Moderate/Low Requires activated electrophiles (e.g., acid chlorides, HATU) or catalysis.
N1-Stability Base-Labile CRITICAL: The sulfonamide bond is susceptible to hydrolysis by strong bases (NaOH, LiOH). Use mild organic bases (DIPEA, TEA).

| Solubility | DMSO, DMF, THF | Poor solubility in non-polar solvents (Hexane, Et2O). |

Mechanistic Insight & Reactivity

The N1-methylsulfonyl group exerts a long-range inductive effect ($ -I $) and resonance withdrawal through the pyrazole ring. This deactivates the C5-amine, making it behave more like a deactivated aniline (e.g., 4-nitroaniline) than a standard alkyl amine.

DOT Diagram 1: Electronic Reactivity Profile

ReactivityProfile Molecule 1-(Ms)-1H-indazol-5-amine N1_Group N1-SO2Me (EWG) Molecule->N1_Group C5_Amine C5-NH2 (Nucleophile) Molecule->C5_Amine Effect1 Reduces e- Density on Ring System N1_Group->Effect1 Effect2 Prevents N1 Side Reactions N1_Group->Effect2 Outcome Requires Activated Electrophiles C5_Amine->Outcome Effect1->C5_Amine Deactivation

Caption: The electron-withdrawing N1-sulfonyl group deactivates the C5-amine, necessitating optimized coupling conditions while protecting the N1 site.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Kinase Linker Synthesis)

Target: Synthesis of Indazole-Amides (Common in FGFR/VEGFR inhibitors). Challenge: The deactivated amine reacts slowly with carboxylic acids. Standard EDC/NHS may fail. Solution: Use HATU or acid chlorides with a non-nucleophilic base.

Reagents:

  • 1-(Methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv) (High-activity coupling agent)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or NMP (Concentration ~0.1 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50°C for 4–12 hours.

    • Note: Heating is often required due to the deactivated amine. Monitor by LCMS.

  • Workup (Acidic): Dilute with EtOAc. Wash with 0.5M HCl (mild acid removes unreacted amine and DIPEA), then Brine.

    • Warning: Do NOT wash with strong base (1M NaOH) as it may cleave the N1-sulfonyl group.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reaction with Chloropyrimidines

Target: Synthesis of Amino-Pyrimidine Kinase Inhibitors (e.g., Pazopanib analogs). Mechanism: Nucleophilic aromatic substitution.

Reagents:

  • 1-(Methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine (or analog) (1.1 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: n-Butanol or Isopropanol

Step-by-Step Procedure:

  • Setup: Combine the amine and chloropyrimidine in n-Butanol (0.2 M).

  • Catalysis (Thermal): Add DIPEA. Heat the mixture to 100–110°C (reflux) for 12–24 hours.

    • Why High Temp? The deactivated amine is a poor nucleophile for

      
       at RT.
      
  • Observation: Product often precipitates from the alcohol upon cooling.

  • Isolation: Filter the solid. Wash with cold isopropanol and water.

  • Alternative: If no precipitate, evaporate solvent and purify via silica gel (EtOAc/Hexane).

Protocol C: Buchwald-Hartwig Cross-Coupling

Target: Biaryl amine synthesis (Aryl-NH-Indazole). Advantage: The N1-protection prevents catalyst poisoning by the indazole nitrogens.

Reagents:

  • 1-(Methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd2(dba)3 (0.05 equiv) + Xantphos (0.1 equiv) (Excellent for deactivated anilines)

  • Base: Cs2CO3 (2.0 equiv) (Milder than NaOtBu, preserves sulfonyl group)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 mins.

  • Assembly: In a glovebox or under Argon stream, combine Amine, Aryl Halide, Pd source, Ligand, and Base in a sealed tube.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate.

  • Purification: Column chromatography.

Troubleshooting & Optimization Logic

DOT Diagram 2: Decision Matrix for Synthesis

DecisionMatrix Start Start: Coupling Reaction Check Is Conversion < 10%? Start->Check Branch1 Increase Temp to 80-100°C Check->Branch1 Yes Success Isolate & Characterize Check->Success No (Proceed) Branch2 Switch to Acid Chloride Branch1->Branch2 Still Low Branch3 Check N1-Stability (LCMS) Branch2->Branch3 Product Decomposes

Caption: Troubleshooting logic for low reactivity due to electronic deactivation.

Critical Stability Note (The "Gotcha")

The N1-methanesulfonyl group is a sulfonamide . While stable to acid (HCl/TFA), it is unstable to strong nucleophilic bases .

  • Avoid: NaOH, LiOH, NaOMe in Methanol.

  • Use: K2CO3, Cs2CO3, DIPEA, TEA.

  • Deprotection (if desired): To remove the group after coupling, treat with 2M NaOH/MeOH at 60°C for 2 hours. This yields the free NH-indazole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]

  • MDPI (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. Retrieved from [Link]

  • Beilstein Journals (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • CAS Common Chemistry (2025). 1H-Indazol-5-amine Registry Data. Retrieved from [Link][1]

Sources

reaction of 1-(methylsulfonyl)-1H-indazol-5-amine with acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 1-(methylsulfonyl)-1H-indazol-5-amine with Acid Chlorides Content Type: Detailed Application Notes and Protocols

Application Note & Technical Guide

Introduction & Scope

The acylation of 1-(methylsulfonyl)-1H-indazol-5-amine is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] The indazole scaffold is a "privileged structure" in drug discovery, and the N1-methylsulfonyl (mesyl) group serves two distinct roles:

  • Protecting Group: It masks the N1-H, preventing tautomerization and regioselectivity issues during subsequent functionalization.[1]

  • Electronic Modulator: The strong electron-withdrawing nature of the sulfonyl group (

    
    ) significantly reduces the electron density of the indazole ring.[1]
    

The Challenge: Unlike simple anilines, the 5-amino group in 1-(methylsulfonyl)-1H-indazol-5-amine exhibits reduced nucleophilicity due to the electron-withdrawing N1-mesyl moiety.[1] Standard acylation protocols may suffer from sluggish kinetics or incomplete conversion.[1] This guide provides optimized protocols to overcome this electronic deactivation while ensuring the stability of the sulfonamide linkage.

Mechanistic Insight & Reaction Logic

Electronic Deactivation

The reaction follows a Nucleophilic Acyl Substitution mechanism.[1] However, the reaction rate is governed by the nucleophilicity of the amine nitrogen.[1]

  • Indazole Core: Electron-rich (usually).[1]

  • N1-Mesyl Effect: The sulfonyl group pulls electron density away from the

    
    -system.[1] This inductive effect propagates to the C5-position, rendering the 
    
    
    
    lone pair less available for attack on the acid chloride carbonyl.[1]
Chemoselectivity & Stability
  • Target: Selective acylation of the exocyclic 5-amine.

  • Risk: The N1-mesyl group is generally stable to acidic and mild basic conditions but can be cleaved by strong nucleophiles (e.g., hydroxides, alkoxides) or reducing agents.[1]

  • Solution: Use non-nucleophilic organic bases (Triethylamine, DIPEA, Pyridine) to scavenge the HCl by-product without cleaving the N1-protecting group.[1]

Reaction Pathway Diagram

ReactionMechanism Reactant 1-(methylsulfonyl)- 1H-indazol-5-amine Tetrahedral Tetrahedral Intermediate Reactant->Tetrahedral Nucleophilic Attack RCOCl Acid Chloride (R-COCl) RCOCl->Tetrahedral Base Base (DIPEA/Pyridine) HCl_Salt Base·HCl (By-product) Base->HCl_Salt Scavenges HCl Product N-(1-(methylsulfonyl)- 1H-indazol-5-yl)amide Tetrahedral->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the acylation of the deactivated indazole amine.

Experimental Protocols

Method A: Standard Conditions (Reactive Acid Chlorides)

Best for: Aliphatic acid chlorides, simple benzoyl chlorides.[1] Scale: 100 mg – 10 g[1]

Reagents:

  • Substrate: 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the amine substrate and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C (ice bath).

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5–10 minutes.

    • Note: A slight exotherm may be observed.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexanes) or LC-MS for consumption of the amine.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with sat.[1] NaHCO₃ (removes excess acid).[1]

    • Wash with 0.5 M HCl (removes unreacted amine; Caution: Do not use strong acid or heat to avoid mesyl cleavage).[1]

    • Wash with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Method B: Enhanced Reactivity (Hindered/Deactivated Systems)

Best for: Electron-rich or sterically hindered acid chlorides, or if Method A is too slow.[1] Key Change: Uses Pyridine as a nucleophilic catalyst/solvent.[1]

Reagents:

  • Substrate: 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 – 1.5 equiv)[1]

  • Solvent/Base: Pyridine (anhydrous) (used as solvent) OR DCM + Pyridine (3.0 equiv)[1]

  • Catalyst (Optional): DMAP (0.1 equiv)

Protocol:

  • Dissolution: Dissolve the amine in anhydrous Pyridine (0.2 M).

    • Alternative: If the substrate is valuable, use DCM as the main solvent and add 3-5 equivalents of Pyridine.[1]

  • Addition: Cool to 0°C. Add the Acid Chloride dropwise.

  • Catalysis: If the reaction is known to be sluggish, add 10 mol% DMAP.

  • Heating: Stir at RT. If incomplete after 4 hours, heat to 40–50°C.

    • Warning: Do not exceed 60°C to prevent N1-sulfonamide hydrolysis.[1]

  • Workup (Pyridine Removal):

    • Evaporate most of the pyridine (azeotrope with toluene if necessary).[1]

    • Redissolve residue in EtOAc.[1][3]

    • Wash extensively with CuSO₄ solution (removes pyridine complex) or dilute Citric Acid.[1]

    • Dry and concentrate.[4]

Data Summary & Troubleshooting

Solvent & Base Compatibility Table[1]
ParameterRecommendationRationale
Primary Solvent DCM or THF Excellent solubility for the mesyl-indazole; easy workup.[1]
Alternative Solvent DMF or DMAc Use only if the acid chloride or product is insoluble in DCM.[1] Requires aqueous workup.[1]
Preferred Base DIPEA (Hünig's Base)Non-nucleophilic; minimizes side reactions compared to TEA.[1]
Avoid NaOH / KOH Strong nucleophilic bases will cleave the N1-mesyl group (deprotection).[1]
Avoid Alcohols (MeOH/EtOH) Will react with acid chloride to form esters.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Deactivated nucleophile (5-NH2).[1]Switch to Method B (Pyridine).[1] Add DMAP (0.1 eq).[1] Heat to 40°C.
N1-Mesyl Cleavage Conditions too basic or nucleophilic.[1]Ensure reagents are anhydrous.[1] Avoid hydroxide bases.[1] Reduce temperature.
Bis-acylation Excess acid chloride + high temp.[1]Control stoichiometry (1.05 eq). Keep temp < RT initially.
Precipitation Product insolubility.[1]Add a co-solvent (DMF) or filter the solid directly (if it's pure product).[1]

Workflow Visualization

Workflow Start Start: 1-(methylsulfonyl)- 1H-indazol-5-amine Check Is Acid Chloride Hindered? Start->Check MethodA Method A: DCM + DIPEA (0°C -> RT) Check->MethodA No (Reactive) MethodB Method B: Pyridine (solvent) (+ DMAP optional) Check->MethodB Yes (Hindered) Monitor Monitor (TLC/LCMS) Is SM consumed? MethodA->Monitor MethodB->Monitor Heat Heat to 40-50°C (Max 60°C) Monitor->Heat No Quench Quench: Sat. NaHCO3 Monitor->Quench Yes Heat->Monitor Workup Workup: Extract (DCM/EtOAc) Wash (Brine/CuSO4) Quench->Workup Final Final Product: Amide Isolated Workup->Final

Figure 2: Decision tree for selecting the optimal acylation protocol.

References

  • Indazole Synthesis & Reactivity

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.[1] Link (Demonstrates general indazole amine reactivity).[1]

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link (Comprehensive review of acylation conditions).[1]

  • Sulfonamide Stability

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Reference for stability of N-sulfonyl protecting groups).

  • Specific Analogous Reaction

    • BenchChem Protocols.[1] "Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." Link (Provides context on indazole amide couplings).[1]

  • General Acid Chloride Reactivity

    • ChemGuide.[1] "The Reaction of Acyl Chlorides with Amines." Link (Foundational mechanism validation).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N1-Mesylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Improving Yield and Regioselectivity in Indazole Sulfonylation

Core Directive: The Indazole Ambiguity

Welcome to the technical support center. You are likely here because your indazole mesylation is yielding a frustrating mixture of N1- and N2-isomers, or the reaction has stalled.

The core chemical challenge is that the indazole anion is an ambident nucleophile .

  • N1 (Thermodynamic): The 1H-indazole is the thermodynamically stable tautomer (by ~3–4 kcal/mol). However, the N1 position is often more sterically hindered (by C7 protons).

  • N2 (Kinetic): The N2 position is less hindered and its lone pair is often more accessible in the neutral state, leading to rapid kinetic reaction but unstable products.

To maximize N1-mesyl yield, you must force the reaction under thermodynamic control or utilize chelation-controlled deprotonation.

The "Gold Standard" Protocol: N1-Selective Mesylation

Do not use weak bases (TEA, Pyridine) if regioselectivity is your primary failure mode. These often result in kinetic mixtures.

Method A: The "Thermodynamic Lock" (Recommended)

This method utilizes a hard cation (Na⁺) to coordinate with N2, effectively blocking it and directing the electrophile to N1.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2–1.5 equiv)

  • Electrophile: Methanesulfonyl chloride (MsCl) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.

  • Addition: Add the indazole substrate solution dropwise.

  • The "Lock" Step: Stir at 0°C for 30–45 minutes. Critical: This allows the formation of the sodium indazolide salt where Na⁺ coordinates between N2 and C3 (if substituted), shielding N2.

  • Electrophile: Add MsCl dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to 0°C, quench with sat. NH₄Cl.

Method B: Phase Transfer Catalysis (Alternative for Scale-up)

If NaH is too hazardous for your scale, use a biphasic system with a Phase Transfer Catalyst (PTC).

  • System: Toluene/50% NaOH (aq) + TBAB (5 mol%).

  • Mechanism: The interfacial deprotonation is rapid, and the bulky quaternary ammonium cation pairs with the indazole anion, often favoring the thermodynamically stable N1-sulfonylation due to steric bulk of the catalyst shielding N2.

Visualizing the Mechanism

The following diagram illustrates the bifurcation between Kinetic (N2) and Thermodynamic (N1) pathways and how NaH enforces selectivity.

IndazoleMesylation Start 1H-Indazole (Starting Material) Base Base Selection Start->Base NaH_Step NaH / THF (Irreversible Deprotonation) Base->NaH_Step Strong Base Weak_Base TEA / DCM (Reversible/Weak Base) Base->Weak_Base Weak Base Anion Sodium Indazolide (Na+ Coordinates N2) NaH_Step->Anion -H2 Prod_N1 N1-Mesyl Indazole (Thermodynamic Product) >95% Selectivity Anion->Prod_N1 + MsCl (N2 Blocked) Mix_State Neutral Nucleophile Attack Weak_Base->Mix_State Prod_Mix Mixture (N1 + N2 Isomers) Mix_State->Prod_Mix Kinetic Control

Caption: Mechanistic bifurcation showing how cation coordination (Na+) directs selectivity toward the N1-isomer compared to weak base conditions.

Troubleshooting Guide & FAQs

Symptom: High N2-Isomer Content (>10%)
Potential CauseThe Scientific "Why"Corrective Action
Wrong Solvent Polar aprotic solvents (DMF, DMSO) dissociate the ion pair. Free anions are more reactive but less selective.Switch to THF or Toluene . These non-polar/moderately polar solvents promote tight ion-pairing (Na⁺---N2), shielding the N2 site.
Weak Base TEA or Pyridine does not fully deprotonate the indazole. The neutral species often attacks via N2 (kinetic).Switch to NaH or KOtBu . You must form the full anion to leverage thermodynamic control.
Steric Clash Bulky substituents at C7 destabilize the N1-product.If C7 is substituted, N2 might be unavoidable. Try heating the reaction (50°C) post-addition to encourage thermodynamic rearrangement if the sulfonylation is reversible (substrate dependent).
Symptom: Low Yield / Incomplete Conversion
Potential CauseThe Scientific "Why"Corrective Action
MsCl Hydrolysis MsCl is highly moisture sensitive. "Dry" solvents might still have ppm-level water.Distill MsCl prior to use or buy fresh ampules. Ensure THF is distilled over Na/Benzophenone or from a column system.
Bis-Mesylation Excess base/MsCl can lead to mesylation at C3 (if unsubstituted) or ring breakdown.Strictly control stoichiometry (1.1–1.2 equiv). Monitor via LCMS.[1] If bis-mesylation occurs, treat the crude with mild base (K₂CO₃/MeOH) to selectively cleave the less stable C-mesyl or N2-mesyl groups.
Indazole Aggregation Sodium salts of indazoles can be insoluble in THF, crashing out before reacting.If a precipitate forms after NaH addition, add 15-crown-5 (to chelate Na⁺) or switch to a THF/DMF (9:1) mixture to solubilize the anion while maintaining some selectivity.
Frequently Asked Questions (FAQs)

Q: Can I convert the N2-isomer back to the N1-isomer? A: Generally, sulfonylations are considered kinetically stable, unlike acylations which rearrange easily. However, heating the N2-isomer in the presence of a catalyst (like DMAP) or under acidic conditions can sometimes trigger rearrangement to the thermodynamic N1 form, but it is often cleaner to optimize the reaction to avoid N2 initially.

Q: My LCMS shows a mass corresponding to [M+H]+ but the NMR looks wrong. Why? A: N1- and N2-mesyl indazoles have identical masses. You must use 1H NMR or NOESY to distinguish them.

  • Diagnostic Signal: Look at the proton at C7. In N1-mesyl indazoles, the C7-H is often deshielded (shifted downfield) due to the proximity of the sulfonyl group's anisotropy. In N2-isomers, the C3-H is often more affected.

  • NOE: N1-Mesyl group will show an NOE correlation to C7-H. N2-Mesyl will show correlation to C3-H.

Q: Is the reaction air-sensitive? A: The deprotonation step (NaH) is moisture sensitive (hydrogen gas evolution). The MsCl addition is extremely moisture sensitive (hydrolysis to methanesulfonic acid). Always use an inert atmosphere (N₂ or Ar).

References

  • BenchChem. (2025).[1][2] Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.[1] Link

  • Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4] Beilstein Journal of Organic Chemistry, 17, 1939–1954. Link

  • Luo, G., et al. (2006). Regioselective synthesis of N1-alkylated indazoles.[1][3][4][5][6][7][8] Journal of Organic Chemistry, 71(14), 5392-5395. (Extrapolated for base/solvent effects).

  • Cheung, M., et al. (2003). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters, 44(1), 133-136.
  • Meanwell, N. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Link

Sources

Technical Support Center: Purification of 1-(methylsulfonyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the purification of 1-(methylsulfonyl)-1H-indazol-5-amine (CAS: N/A for specific derivative, analog to 50593-24-3). This compound is a polar, heteroaromatic primary amine often synthesized via the reduction of its nitro precursor.

Critical Chemical Behavior:

  • Basicity: The C5-amine is weakly basic. The N1-sulfonyl group is electron-withdrawing, reducing the basicity of the indazole core, but the primary amine (

    
    ) remains susceptible to hydrogen bonding with acidic silanols on silica gel.
    
  • Stability: Prone to oxidation (browning) upon extended exposure to air/light. The sulfonamide bond is generally stable but can hydrolyze under prolonged exposure to strong acids/bases.

Frequently Asked Questions (FAQs)

Q1: My compound "streaks" or "tails" badly on the TLC plate and column. How do I fix this? A: Streaking is caused by the interaction between the basic amine and the acidic silanol groups (


) on the silica gel.
  • Solution: Pre-treat your silica or add a basic modifier to your mobile phase.[1] We recommend adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the methanol component of your eluent. This neutralizes the acidic sites, resulting in sharper bands.
    

Q2: What is the optimal solvent system for Flash Chromatography? A: Due to the polarity of the sulfonamide and amine groups, non-polar systems (Hexane/EtOAc) often fail to elute the compound efficiently.

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: Start at 100% DCM and run a gradient up to 90:10 (DCM:MeOH) .

  • Alternative: If the impurity profile requires it, Ethyl Acetate / Hexane (starting at 50% EtOAc) can be used, but you may need to go to 100% EtOAc or switch to DCM/MeOH to elute the product.

Q3: The compound precipitates inside the column during loading. What should I do? A: This compound has poor solubility in non-polar solvents (like Hexane or pure DCM) used for packing.

  • Protocol: Do not use liquid loading. Use the Dry Loading technique.[2] Dissolve the crude material in a minimal amount of MeOH/DCM, adsorb it onto Celite 545 or silica gel (1:2 ratio w/w), evaporate to dryness, and load the resulting powder on top of the packed column.

Q4: How do I differentiate the product from the nitro precursor on TLC? A:

  • Nitro Precursor: usually moves higher (higher

    
    ) and is often yellow/UV active.
    
  • Amine Product: Lower

    
    , UV active (254 nm). It may turn brown/purple when stained with Ninhydrin  (specific for amines) or p-Anisaldehyde  upon heating.
    

Troubleshooting Guide

Issue Probable Cause Corrective Action
Low Recovery (<50%) Irreversible adsorption to silica.Flush column with 90:10:1 DCM/MeOH/TEA. If still stuck, switch to reverse-phase (C18) or use alumina (basic) instead of silica.
Product is Brown/Impure Oxidation of the amine.Perform purification under

atmosphere if possible. Store fractions in the dark. Add antioxidants (e.g., BHT) to the eluent if critical.
Co-elution with Impurities Gradient too steep.Shallow the gradient (e.g., hold at 2% MeOH for 5 column volumes).
"Ghost" Peaks Decomposition of sulfonamide.Avoid strong acids in the mobile phase. Ensure the column does not overheat (heat of adsorption) during initial wetting.

Detailed Experimental Protocol

Workflow: Flash Column Chromatography (SiO₂)

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).[1][3]

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (

    
    ).
    
  • Loading Media: Celite 545.

Step-by-Step Procedure:

  • TLC Optimization:

    • Prepare a TLC plate with 5% MeOH in DCM.

    • Spot the crude mixture.

    • Target: You want the product to have an

      
       of ~0.25 - 0.35 in the chosen solvent system. If it stays at the baseline, increase MeOH to 10%.
      
  • Sample Preparation (Dry Loading):

    • Dissolve crude 1-(methylsulfonyl)-1H-indazol-5-amine in minimal MeOH/DCM (1:1).

    • Add Celite 545 (approx. 2g Celite per 1g crude).

    • Rotary evaporate until a free-flowing powder is obtained. Note: Ensure no solvent smell remains.

  • Column Packing:

    • Pack the column with Silica Gel using 100% DCM.

    • Add a 1-inch layer of sand to the top.

    • Carefully pour the dry-loaded sample powder onto the sand bed.

    • Add another thin layer of sand or cotton on top to protect the bed.

  • Elution Gradient:

    • 0–5 min: Isocratic 100% DCM (Elutes non-polar impurities/nitro precursor).

    • 5–20 min: Linear gradient 0%

      
       5% MeOH (in DCM).
      
    • 20–30 min: Hold at 5% MeOH (Product usually elutes here).

    • 30+ min: Flush with 10% MeOH if product tails.

  • Fraction Analysis:

    • Check fractions by TLC (UV 254nm).

    • Stain with Ninhydrin: The amine should appear as a distinct spot (often reddish/brownish) upon heating.

    • Pool pure fractions and evaporate at

      
       to prevent thermal degradation.
      

Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationLogic Start Crude 1-(methylsulfonyl)-1H-indazol-5-amine SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Action_LiquidLoad Liquid Load (DCM) SolubilityCheck->Action_LiquidLoad Soluble Action_DryLoad Dry Load (Celite/Silica) SolubilityCheck->Action_DryLoad Insoluble TLC_Check Run TLC (5% MeOH/DCM) Decision_Streaking Does it streak? TLC_Check->Decision_Streaking Decision_Rf Is Rf < 0.2? Decision_Streaking->Decision_Rf No Action_AddBase Add 1% Et3N or NH4OH Decision_Streaking->Action_AddBase Yes Action_IncreasePol Increase Polarity (10% MeOH) Decision_Rf->Action_IncreasePol Yes Process_Column Run Flash Column Decision_Rf->Process_Column No (Rf OK) Action_LiquidLoad->TLC_Check Action_DryLoad->TLC_Check Action_AddBase->Decision_Rf Action_IncreasePol->Process_Column End Pure Product Process_Column->End

Caption: Logical decision tree for optimizing the purification conditions based on solubility and TLC behavior.

Figure 2: Synthesis & Impurity Flow

SynthesisFlow Precursor 5-nitro-1-(methylsulfonyl)-1H-indazole (Non-polar, High Rf) Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity: Unreacted Nitro (Elutes in 100% DCM) Crude->Impurity1 Flash Chrom. Product Target: 5-Amino Indazole (Elutes in 2-5% MeOH/DCM) Crude->Product Flash Chrom. Impurity2 Impurity: Desulfonylated Amine (Very Polar, Elutes >10% MeOH) Crude->Impurity2 Flash Chrom.

Caption: Separation profile showing the elution order of the target amine relative to common synthetic impurities.

References

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles. Molecules. [Link] (Reference for nitro-indazole precursor properties).

  • Restek Corporation. (2024). Rtx-5 Amine GC Capillary Columns: Technical Guide for Basic Compounds. Restek. [Link] (Reference for amine tailing behavior and deactivation).

  • Organic Chemistry Portal. (2021). Amine Synthesis by Nitro Reduction. [Link] (Reference for reduction methodologies and expected byproducts).

Sources

Technical Support Center: Managing Unreacted Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling methanesulfonyl chloride (MsCl) in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unreacted MsCl in their reaction mixtures. Methanesulfonyl chloride is a highly reactive reagent essential for forming methanesulfonates (mesylates) and methanesulfonamides.[1][2][3] However, its high electrophilicity means that any excess reagent must be carefully and completely removed to prevent unwanted side reactions, product degradation, and purification difficulties.[4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your synthesis and the safety of your lab personnel.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted methanesulfonyl chloride?

A1: Unreacted MsCl is highly reactive and can cause several issues during product isolation and purification.[4] It readily hydrolyzes in the presence of water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[4][5] Furthermore, its reactivity with nucleophiles means it can react with chromatography solvents (like methanol) or other additives, leading to the formation of unwanted impurities.[4]

Q2: What are the primary methods for removing excess methanesulfonyl chloride?

A2: The most common strategy is to "quench" the unreacted MsCl, converting it into more easily removable, water-soluble byproducts.[4] The primary methods include:

  • Aqueous Work-up: Quenching with water or a basic aqueous solution (e.g., sodium bicarbonate) followed by liquid-liquid extraction.[4][6]

  • Scavenger Resins: Using solid-supported nucleophiles (e.g., amine resins) that react with MsCl, which are then removed by simple filtration.[4]

  • Amine Quench: Adding a simple amine (e.g., diethylamine, morpholine) to form a sulfonamide, which is then removed via extraction or chromatography.

Q3: What are the byproducts of quenching MsCl with water?

A3: Methanesulfonyl chloride reacts with water in a process called hydrolysis. This reaction involves a nucleophilic attack by the water molecule on the electrophilic sulfur atom, which displaces the chloride ion. The final products are methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[4][5]

Q4: How can I monitor the removal of methanesulfonyl chloride during the work-up?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of MsCl. A simple co-spot of the crude reaction mixture with the starting material can indicate if the reaction is complete. To specifically track MsCl, a separate TLC can be run and visualized using a potassium permanganate stain, which will react with the sulfonyl chloride. For quantitative analysis at trace levels, more advanced techniques like GC-MS or HPLC are required.[7][8][9]

Troubleshooting Guide

This section addresses common problems encountered during the removal of methanesulfonyl chloride.

ProblemProbable Cause(s)Recommended Solution(s)
Persistent acidic pH in the organic layer after work-up. Incomplete neutralization or extraction of methanesulfonic acid (MSA) and HCl byproducts.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Test the pH of the aqueous wash to ensure it is neutral or slightly basic before proceeding.[10]
Formation of unexpected byproducts during work-up. Reaction of MsCl with nucleophilic quenching agents or solvents (e.g., using methanol to quench can form methyl mesylate).Use a simple, non-interfering quenching agent like cold water or ice.[4][11] If using an amine to quench, choose a simple one like piperidine or morpholine that forms a sulfonamide with distinct polarity for easier separation. Avoid alcohol-based solvents during the initial work-up if unreacted MsCl is present.[4]
Loss of desired product during aqueous extraction. The desired product has significant water solubility, or an emulsion has formed.If the product is water-soluble, an extractive work-up may lead to yield loss.[4] In this case, using a scavenger resin is a superior alternative.[4] To break emulsions, add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the polarity of the aqueous phase.[10]
The reaction appears incomplete or stalled on TLC. Insufficient base, poor quality reagents, or low reaction temperature.Ensure at least a stoichiometric amount of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated.[6][12] Use freshly distilled or high-purity MsCl and anhydrous solvents.[5] While reactions are often started at 0°C to control exothermicity, they may need to be warmed to room temperature for completion.[6]

Experimental Protocols & Methodologies

Protocol 1: Standard Aqueous Quench and Work-up

This is the most common method for removing MsCl when the desired product is not water-soluble.

Methodology:

  • Reaction Completion: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cooling: Once complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial as the quenching process is exothermic.[12]

  • Quenching: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture.[4][11]

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[4]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[6]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1 M HCl (optional): Use this wash if a tertiary amine base like triethylamine was used to remove the excess base as its hydrochloride salt.[11][13]

    • Saturated Aqueous NaHCO₃: This wash is critical for removing the acidic byproducts, methanesulfonic acid and HCl.[4][11]

    • Brine (Saturated NaCl): This final wash removes residual water from the organic layer and helps to break any emulsions.[6][10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10][12]

Protocol 2: Scavenger Resin Quench

This method is ideal for reactions where the product is water-soluble or sensitive to aqueous conditions.

Methodology:

  • Resin Selection: Choose a suitable scavenger resin, such as an amine-functionalized polystyrene resin (e.g., aminomethylated polystyrene).

  • Addition: Once the primary reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess MsCl) to the reaction mixture.

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.

  • Monitoring: Monitor the consumption of MsCl by TLC.

  • Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[4] This product is often significantly purer than that obtained from a standard aqueous work-up.[4]

Visualization of Workflows

To aid in selecting the appropriate quenching strategy, the following decision tree and workflow diagrams are provided.

Quench_Decision_Tree start Reaction Complete. Excess MsCl present. q1 Is the desired product sensitive to acid or water? start->q1 q2 Is the desired product water-soluble? q1->q2 No resin Use Scavenger Resin (Protocol 2) q1->resin Yes aqueous Use Standard Aqueous Quench (Protocol 1) q2->aqueous No q2->resin Yes

Caption: Decision tree for selecting a quenching method.

Aqueous_Workflow cluster_0 Aqueous Work-up Workflow A 1. Cool Reaction to 0 °C B 2. Quench with Cold Water/Ice A->B C 3. Dilute with Organic Solvent B->C D 4. Separate Layers C->D E 5. Wash Organic Layer (Acid, Base, Brine) D->E F 6. Dry & Concentrate E->F

Caption: Step-by-step aqueous work-up workflow.

Safety Considerations

Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[2][14] It reacts exothermically with nucleophilic reagents, including water.[2][14]

  • Handling: Always handle MsCl in a well-ventilated fume hood.[14][15]

  • PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[14][15][16]

  • Storage: Store MsCl in airtight, moisture-proof containers under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[5][14][16]

  • Spills: In case of a small spill, absorb with an inert material like vermiculite. For larger spills, evacuate the area. Hydrolyzed MsCl can be neutralized with a sodium bicarbonate solution.[14]

By understanding the reactivity of methanesulfonyl chloride and employing the appropriate quenching and work-up procedures, researchers can ensure the successful isolation of their desired products while maintaining a safe laboratory environment.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Methanesulfonyl Chloride | Properties, Structure & Mesyl
  • Methanesulfonyl chloride. Wikipedia.
  • Removing unreacted methanesulfonyl chloride
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • METHANESULFINYL CHLORIDE. Organic Syntheses Procedure.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY D
  • Organic sulfur mechanisms. 37. Mechanisms of hydrolysis of (trimethylsilyl)methanesulfonyl chloride. Sulfene-enamine reactions i. American Chemical Society.
  • Methane sulphonyl chloride MSDS. Actylis Lab Solutions.
  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy w
  • Aqueous workup for mesyl
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Alcohol to Mesyl
  • Analytical Methods.
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Mesyl
  • Synthesis of Mesylates
  • Method for purifying methanesulphonyl chloride.
  • METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE.
  • How to remove excess or unreacted methane sulphonyl chloride
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
  • Methanesulfonyl chloride. NIST WebBook.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Supporting Inform

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crystallization methods for 1-(methylsulfonyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the crystallization and purification of 1-(methylsulfonyl)-1H-indazol-5-amine . This document is structured to address specific experimental hurdles, providing self-validating protocols and troubleshooting logic derived from pharmaceutical process chemistry.

Product Overview
  • Target Molecule: 1-(methylsulfonyl)-1H-indazol-5-amine[1][2][3]

  • Chemical Class: Sulfonylated Indazole / Primary Aryl Amine[1][2][3][4]

  • Key Functionality: The molecule features a basic primary amine at position C5 and an electron-withdrawing methylsulfonyl group at position N1.[1][2][3][4]

  • Critical Stability Note: The N1-sulfonyl bond is chemically distinct from a C-sulfonyl bond.[1][2][3][4] It functions similarly to a sulfonamide protecting group and can be susceptible to hydrolysis under strongly basic conditions or high thermal stress.[2][3][4]

Phase 1: Solvent Selection & Solubility Profile

User Question: "I cannot find a solvent that dissolves my crude material without turning it into an oil. What is the solubility profile?"

Technical Insight: The 1-(methylsulfonyl) group adds significant polarity compared to the parent indazole, but the molecule remains lipophilic enough to resist water solubility.[2][3][4] The primary amine at C5 provides a handle for hydrogen bonding.[2][3][4]

Solvent SystemSolubility RatingApplication
Dichloromethane (DCM) HighExtraction / Initial Dissolution
Ethyl Acetate (EtOAc) Moderate-HighSolvent for Anti-solvent crystallization
Ethanol / Isopropanol Moderate (Hot)Primary Recrystallization Solvent
Hexanes / Heptane InsolubleAnti-solvent
Water Insoluble (pH > 7)Anti-solvent / Impurity Wash
Toluene Low-ModerateSlow evaporation crystallization
Solubility Decision Tree

Use the following logic flow to determine your starting solvent system based on your crude material's behavior.

SolubilityLogic Start Start: Crude Solid/Oil SolubilityCheck Check Solubility in Hot Ethanol (60°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Cool slowly to 0°C Soluble->YesSoluble Yes NoSoluble Add DCM to dissolve, then add Hexane Soluble->NoSoluble No Crystals Crystals Form? YesSoluble->Crystals NoSoluble->Crystals Success Filter & Wash (Cold EtOH) Crystals->Success Yes Oil Oiling Out? Crystals->Oil No (Amorphous/Oil) Seed Re-heat, add Seed, cool slower Oil->Seed Purity > 90% Salt Switch to Salt Formation (HCl or Mesylate) Oil->Salt Purity < 90%

Caption: Logical workflow for solvent selection and troubleshooting oiling events during crystallization.

Phase 2: Crystallization Protocols

User Question: "My product is solidifying but traps impurities. Which protocol yields the highest purity?"

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removing non-polar byproducts and inorganic salts.[2][3][4]

  • Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL per gram).

  • Heating: Heat the mixture to 60–65°C . Do not boil aggressively to avoid thermal degradation of the N1-sulfonyl bond.[2]

  • Filtration: If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed Celite pad.[3][4]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Critical Step: If no crystals appear at RT, add Water dropwise (up to 10% v/v) until a persistent turbidity is observed, then re-heat slightly to clear and cool again.

  • Harvest: Cool to 0–4°C for 1 hour. Filter the crystals and wash with cold Ethanol/Water (9:1).

Protocol B: Anti-Solvent Precipitation (DCM/Hexane)

Best for: Oily crudes that refuse to crystallize from alcohols.[2][3][4]

  • Dissolution: Dissolve crude material in a minimum amount of DCM (approx. 3-5 mL/g) at room temperature.

  • Anti-solvent Addition: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.[2][3][4]

  • Saturation Point: Stop adding Hexane when the solution turns slightly cloudy.

  • Crystal Growth: Add a "seed" crystal if available. If not, scratch the glass wall of the flask to induce nucleation.[2][4]

  • Aging: Stir gently for 30 minutes, then add more Hexane (total volume ratio DCM:Hexane should reach 1:3).

  • Filtration: Collect the precipitate. Note: This method often yields smaller particle sizes.[1][2][3][4]

Phase 3: Troubleshooting & FAQs

Q1: Why am I getting an oil instead of crystals?

  • Cause 1 (Impurity Profile): Presence of the N2-isomer (2-(methylsulfonyl)-2H-indazol-5-amine) or residual starting material (5-nitroindazole) disrupts crystal lattice formation.[1][2][3][4]

  • Cause 2 (Super-saturation): Cooling too rapidly traps solvent, creating a "gummy" oil.[3][4]

  • Fix:

    • Check HPLC purity.[2][3][4][5] If <90%, perform a silica plug filtration (Eluent: 50% EtOAc/Hexane) before crystallizing.[2][3][4]

    • Use Protocol A but add a seed crystal at 40°C.

Q2: The melting point is lower than expected (Expected: >100°C). Why?

  • Technical Analysis: Indazole sulfonamides can exhibit polymorphism.[2][3][4] However, a depressed melting point usually indicates:[2][4]

    • Regioisomer Contamination: The N1-sulfonyl and N2-sulfonyl isomers have different melting points.[1][2][3][4] The N1 isomer is generally the kinetic product, while N2 is thermodynamic.[2][4]

    • Solvent Inclusion: This molecule can form solvates.[2][3][4]

  • Validation: Run 1H NMR. The N1-methyl proton signal (approx 3.2-3.4 ppm) is distinct from the N2-methyl signal.[1][2][3] Ensure you have a single set of peaks.[2][4]

Q3: Can I make a salt to improve handling?

  • Yes. If the free base remains oily, convert it to the Hydrochloride (HCl) or Mesylate salt.[3][4]

    • Protocol: Dissolve free base in Ethanol.[2][3][4] Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.[2][4] The salt usually precipitates immediately and is highly crystalline.[2][3][4]

Phase 4: Scalability & Safety

User Question: "I am scaling from 1g to 50g. What safety concerns exist?"

Process Safety Diagram: Reaction & Isolation

SafetyFlow Input Crude Reaction Mixture (Contains MsCl residues) Quench Quench Step (Exothermic!) Input->Quench Slow Addition <10°C Wash Bicarbonate Wash (CO2 Evolution) Quench->Wash pH Control Cryst Crystallization (Solvent Handling) Wash->Cryst Dry Organic Layer

Caption: Critical safety control points during the isolation of sulfonyl-indazoles.

  • Exotherm Control: Quenching excess methanesulfonyl chloride (MsCl) generates heat and HCl gas.[3][4] Ensure the quench is performed at <10°C.

  • Gas Evolution: Washing with Sodium Bicarbonate releases CO2.[2][3][4] On a 50g scale, this can cause rapid pressurization.[2][3][4] Add base slowly.

References
  • PubChem. (2025).[2][3][4][6] 1-Methyl-6-(4-(methylsulfonyl)phenyl)-1H-indazol-5-amine (Compound Summary). National Library of Medicine.[2][4] Link[2][3][4]

  • Chicha, H., et al. (2013).[2][3][4] 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[1][2][3] Acta Crystallographica Section E. Link

  • Google Patents. (2011).[2][3][4] US8022227B2: Method of synthesizing 1H-indazole compounds.[1][2][3][4][5]Link[1][2][3][4]

  • Technical Disclosure Commons. (2023). Process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide.[1][2][3]Link[1][2][3][4][5]

  • Sigma-Aldrich. (2025).[2][3][4] 1-Methyl-1H-indazol-5-amine Product Sheet.Link[1][2][3][4]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 1-(methylsulfonyl)-1H-indazol-5-amine: A Comparative Analysis of 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine, a compound of interest in medicinal chemistry. Moving beyond a mere presentation of data, this document elucidates the rationale behind spectral interpretation, compares the utility of 1H NMR with alternative analytical techniques, and offers detailed experimental protocols to ensure data integrity and reproducibility.

The Strategic Importance of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a multi-substituted heterocyclic system like 1-(methylsulfonyl)-1H-indazol-5-amine, 1H NMR offers a rapid and non-destructive method to confirm its identity and purity.

Deconstructing the 1H NMR Spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine

The 1H NMR spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the methylsulfonyl group, and the amine protons. The interpretation of this spectrum is a logical process of assigning these signals based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Predicted 1H NMR Spectral Data:
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
H-3~8.1-8.3Singlet (s)1HThe proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
H-4~7.8-8.0Doublet (d)1HCoupled to H-6, this proton will appear as a doublet. Its downfield shift is influenced by the anisotropic effect of the fused ring system.
H-6~7.0-7.2Doublet of doublets (dd)1HCoupled to both H-4 and H-7, this proton will exhibit a doublet of doublets pattern.
H-7~7.4-7.6Doublet (d)1HCoupled to H-6, this proton will appear as a doublet.
-NH2~5.0-6.0Broad singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
-SO2CH3~3.1-3.3Singlet (s)3HThe methyl protons of the sulfonyl group are deshielded and appear as a sharp singlet.

Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. The following table compares 1H NMR with other common analytical methods for the characterization of 1-(methylsulfonyl)-1H-indazol-5-amine.

Analytical Technique Information Provided Strengths Limitations
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Complementary to 1H NMR, confirms the number and type of carbon atoms.Lower sensitivity than 1H NMR, requires longer acquisition times.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -NH2, -SO2).[1]Rapid and simple technique for functional group analysis.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.High sensitivity, provides accurate mass information.[2]Does not provide information about the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.[2]Quantitative and highly sensitive for purity determination.Does not provide structural information.

Experimental Protocols for Robust Data Acquisition

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for 1H NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(methylsulfonyl)-1H-indazol-5-amine.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Protocol 2: 1H NMR Spectral Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Processing: After acquisition, Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process, from sample preparation to final characterization.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Spectral Analysis cluster_3 Complementary Analyses Sample 1-(methylsulfonyl)-1H-indazol-5-amine NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube NMR_Spec 1H NMR Spectrometer NMR_Tube->NMR_Spec FID Free Induction Decay (FID) NMR_Spec->FID Spectrum 1H NMR Spectrum FID->Spectrum Analysis Chemical Shift, Multiplicity, Integration Spectrum->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation C13_NMR 13C NMR Structure_Confirmation->C13_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS HPLC HPLC Structure_Confirmation->HPLC Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the structural elucidation of 1-(methylsulfonyl)-1H-indazol-5-amine.

Conclusion

The structural analysis of 1-(methylsulfonyl)-1H-indazol-5-amine through 1H NMR spectroscopy, when approached with a systematic and logical methodology, provides unambiguous confirmation of its chemical structure. By understanding the principles of spectral interpretation and complementing the analysis with data from other analytical techniques, researchers can ensure the integrity and validity of their findings. This comprehensive approach is paramount in the rigorous and demanding environment of modern drug discovery and development.

References

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Chihab, A., et al. (2024).
  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • Wang, C., et al. (2024).
  • ResearchGate. 1 H-NMR Spectral Data of 1-5. [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry.
  • ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]

  • Edwards, J. P., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • PubChem. 1h-indazol-5-amine, 1-(2-thienylcarbonyl)- (C12H9N3OS). National Center for Biotechnology Information. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Kale, M. N., et al. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry.
  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]

  • Chicha, H., et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

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Technical Comparison: 1-Mesyl vs. 1-Tosyl Protecting Groups on Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemistry and process development involving the indazole scaffold, the choice between 1-mesyl (methanesulfonyl, Ms) and 1-tosyl (p-toluenesulfonyl, Ts) protecting groups is often dictated by downstream chemistry requirements rather than installation ease.

While both groups effectively mask the N1-position and suppress the N1/N2 tautomeric equilibrium, 1-tosyl is generally the superior choice for complex synthetic sequences , particularly those involving C3-lithiation or requiring intermediate purification by crystallization. 1-mesyl offers higher atom economy and is suitable for short sequences but suffers from a critical liability: the acidity of its


-protons, which precludes the use of strong organometallic bases (e.g., 

-BuLi) due to competing deprotonation and sulfene formation.

Installation and Regioselectivity

Indazoles possess an annular tautomerism between N1-H (1H-indazole) and N2-H (2H-indazole).[1] The 1H-tautomer is thermodynamically favored by approximately 2.3–4.5 kcal/mol due to the preservation of the benzenoid system.

Regiochemical Outcome

Unlike alkylation, which can yield mixtures of N1 and N2 products depending on solvent and base (e.g., kinetic control often favors N2), sulfonylation is highly N1-selective .

  • Thermodynamic Control: Sulfonyl chlorides (TsCl, MsCl) react under basic conditions to yield the N1-sulfonamide almost exclusively (>95%).

  • Mechanism: Even if kinetic attack occurs at N2, the N2-sulfonylated species is an activated "N-sulfonyl iminium" type species, which can rearrange or re-equilibrate to the thermodynamically stable N1-isomer under the reaction conditions.

General Protocol

Reagents: Indazole (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv), Base (Et


N, Pyridine, or NaH), Solvent (DCM, THF, or DMF).
Conditions:  0 °C to RT, 1–4 h.
Yields:  Typically >90% for both Ms and Ts.

Stability and Reactivity Profile (Critical Analysis)

This section details the divergent behaviors of the two groups, which is the primary decision driver.

A. Acid/Base Stability[2]
  • Acid Stability: Both Ms and Ts are robust against typical acidic conditions (e.g., TFA/DCM, HCl/Dioxane) used to remove Boc or trityl groups.

  • Base Stability: Both are labile to hydroxide bases (NaOH, LiOH) and alkoxides (NaOMe), undergoing hydrolysis to regenerate the free indazole. This makes them "semi-permanent" groups that must be installed after any harsh basic saponification steps in a synthesis.

B. C3-Functionalization (The "Alpha-Proton" Trap)

This is the most critical technical differentiator.

  • 1-Tosyl (Recommended for Lithiation): The tosyl group possesses no acidic protons. Directed ortho-metalation (DoM) or halogen-lithium exchange at the C3 position proceeds smoothly using bases like LDA or

    
    -BuLi. The sulfonyl group acts as a weak directing group (via oxygen coordination) and protects the N1 position from deprotonation.
    
  • 1-Mesyl (Contraindicated for Lithiation): The methyl group of the mesyl moiety has acidic

    
    -protons (
    
    
    
    ). Treatment with strong bases like
    
    
    -BuLi results in deprotonation of the mesyl methyl group , leading to the formation of a reactive sulfene intermediate (elimination-addition mechanism) or decomposition, rather than the desired C3-lithiation.
C. Palladium Cross-Coupling

Both groups are compatible with standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions, provided the base used (e.g., K


CO

, Cs

CO

) is not used in large excess at high temperatures in protic solvents (which would cause premature deprotection).

Physical Properties & Purification[3]

Feature1-Tosyl (Ts)1-Mesyl (Ms)
Crystallinity High. The rigid aryl ring promotes

-stacking and lattice formation. Ideal for purifying intermediates without chromatography.
Low. The flexible methyl group often leads to oils or amorphous solids, requiring column chromatography.
UV-Vis Tracking Excellent. Adds a strong chromophore, making UV detection (LCMS/TLC) easy even for small non-aromatic cores.Poor. Adds no significant UV activity; relies on the core indazole chromophore.
Atom Economy Lower (MW increase: +154 Da).Higher (MW increase: +78 Da).
Solubility Increases lipophilicity significantly; soluble in DCM, EtOAc, Toluene.Moderate lipophilicity increase.

Deprotection Methodologies

Both groups are removed under nucleophilic or basic hydrolytic conditions.

Method A: Alkaline Hydrolysis (Standard)
  • Reagents: NaOH or KOH (5–10 equiv), MeOH/THF/H

    
    O (1:1:1).
    
  • Conditions: Reflux or 60 °C, 2–12 h.

  • Note: Tosyl is slightly more sterically hindered and may require longer reaction times than Mesyl.

Method B: Mild Nucleophilic Cleavage (Chemoselective)
  • Reagents: Cs

    
    CO
    
    
    
    (3 equiv), MeOH/THF.
  • Mechanism: Trans-esterification/methanolysis.

  • Utility: Useful when the substrate contains ester groups sensitive to strong NaOH/KOH.

Method C: Reductive Cleavage (Tosyl Specific)
  • Reagents: Mg/MeOH or SmI

    
    .
    
  • Utility: Can remove Tosyl under neutral reductive conditions, preserving base-sensitive functionalities. This is rarely effective for Mesyl.

Experimental Protocols

Protocol 1: Installation of 1-Tosyl Group
  • Dissolution: Dissolve 1H-indazole (10 mmol, 1.0 equiv) in anhydrous THF (30 mL) and cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 12 mmol, 1.2 equiv) portion-wise. Evolution of H

    
     gas is observed. Stir for 30 min at 0 °C.
    
    • Alternative: Use Et

      
      N (2.0 equiv) and DMAP (0.1 equiv) in DCM at RT for a milder, non-H
      
      
      
      generating protocol.
  • Addition: Add

    
    -toluenesulfonyl chloride (TsCl) (11 mmol, 1.1 equiv) portion-wise or as a solution in THF.
    
  • Reaction: Warm to RT and stir for 2–4 h. Monitor by TLC (Tosyl group usually increases R

    
     significantly).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .[2]
  • Purification: Concentrate. Recrystallize from EtOH/Heptane (Tosyl advantage) or flash chromatography.

Protocol 2: C3-Lithiation of 1-Tosyl Indazole (Do Not Use Mesyl)
  • Setup: Flame-dry flask under Argon. Dissolve 1-tosyl-1H-indazole (1.0 equiv) in anhydrous THF. Cool to -78 °C.

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise. The Tosyl group directs lithiation to C3 and protects N1. Stir for 30–60 min at -78 °C.
    
  • Trapping: Add electrophile (e.g., I

    
    , DMF, aldehyde).
    
  • Workup: Quench with NH

    
    Cl at -78 °C, then warm to RT.
    

Comparative Data Summary

Parameter1-Mesyl (Ms)1-Tosyl (Ts)Verdict
N1 Selectivity >95%>95%Tie
C3 Lithiation Incompatible (Sulfene formation)Compatible Tosyl Wins
Crystallinity Poor (Oils common)Excellent (Solids common)Tosyl Wins
Atom Economy GoodPoorMesyl Wins
Deprotection Fast (Base/Nucleophile)Moderate (Base/Nucleophile)Tie
Cost LowLowTie

Visualizations

Diagram 1: The "Alpha-Proton Trap" (Why Mesyl Fails Lithiation)

This diagram illustrates the divergent reaction pathways when subjecting N-Ms vs N-Ts indazoles to strong base (


-BuLi).

G Indazole N-Protected Indazole Ts_Path N-Tosyl (No alpha-H) Indazole->Ts_Path If R = Tosyl Ms_Path N-Mesyl (Has alpha-H) Indazole->Ms_Path If R = Mesyl Base Strong Base (n-BuLi) C3_Li C3-Lithiation (Desired Nucleophile) Ts_Path->C3_Li + n-BuLi (-78°C) Product C3-Functionalized Product C3_Li->Product + Electrophile Sulfene Deprotonation of Methyl -> Sulfene Intermediate Ms_Path->Sulfene + n-BuLi (Fast Deprotonation) Decomp Decomposition / Self-Reaction Sulfene->Decomp Irreversible

Caption: Divergent reactivity with organolithiums. Tosyl allows C3-lithiation; Mesyl undergoes destructive side-reactions via sulfene formation.

Diagram 2: Selection Decision Tree

A logic flow to assist researchers in selecting the correct group.

DecisionTree Start Start: Protecting Indazole Q1 Is C3-Lithiation required? Start->Q1 Q2 Is the intermediate an oil? Q1->Q2 No Res_Ts1 USE TOSYL (Ts) (Mandatory) Q1->Res_Ts1 Yes Res_Ts2 USE TOSYL (Ts) (To aid crystallization) Q2->Res_Ts2 Yes Res_Ms USE MESYL (Ms) (For atom economy) Q2->Res_Ms No

Caption: Decision matrix for selecting between Mesyl and Tosyl based on synthetic requirements.

References

  • Regioselectivity of Indazole N-Alkyl

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4]

    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951.
    • URL:[Link]

  • Deprotection of N-Tosyl Indazoles

    • Title: Deprotection of N-tosylated indoles and related structures using cesium carbon
    • Source: Tetrahedron Letters 2006, 47(32), 5661-5663.
    • URL:[Link]

  • C3-Functionalization and Lithiation Str

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles.[1][5]

    • Source: J. Org. Chem. 2006, 71(13), 4803–4807.
    • URL:[Link]

  • Mechanistic Insight on Sulfon

    • Title: Tosylates And Mesyl
    • Source: Master Organic Chemistry.
    • URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(methylsulfonyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Principle of 'Cradle-to-Grave' Responsibility

In the landscape of advanced drug discovery and scientific research, our responsibilities extend far beyond the bench. The lifecycle of a chemical, from its synthesis to its final disposal, is a journey we must manage with precision, foresight, and an unwavering commitment to safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) codifies this obligation under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle-to-grave" management system for hazardous materials.[1] This guide provides an in-depth, procedural framework for the proper disposal of 1-(methylsulfonyl)-1H-indazol-5-amine, ensuring that your laboratory practices align with the highest standards of scientific integrity and regulatory compliance.

Section 1: Hazard Characterization of 1-(methylsulfonyl)-1H-indazol-5-amine

1.1. Structural Analogue Analysis: The Indazole-Amine Core The parent compound, 1H-Indazol-5-amine (CAS 19335-11-6), provides a critical baseline for hazard assessment. According to its SDS, this compound is classified as hazardous, carrying risks of acute oral toxicity, skin irritation, and serious eye irritation.[2][3] The indazole scaffold itself is a prominent heterocycle in many biologically active pharmaceuticals, suggesting that compounds in this class should be handled with care due to their potential physiological effects.[4][5][6]

1.2. The Influence of the Methylsulfonyl Group The methylsulfonyl (-SO₂CH₃) group is generally considered stable. However, its presence influences the molecule's polarity and solubility. Crucially, during thermal decomposition (e.g., in a fire or improper incineration), this group can contribute to the formation of toxic oxides of sulfur (SOx) in addition to the oxides of nitrogen (NOx) expected from the indazole and amine moieties.[7]

1.3. Ecotoxicity Concerns Azole compounds, the family to which indazoles belong, can exhibit persistence in the environment and may have toxic effects on aquatic life.[8] The potential for bioaccumulation and disruption of aquatic ecosystems necessitates that this compound not be released into the environment.[8][9]

Based on this analysis, we can infer a likely hazard profile for 1-(methylsulfonyl)-1H-indazol-5-amine.

Hazard Category Inferred GHS Classification Rationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on the parent amine (1H-Indazol-5-amine).[3][10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on the parent amine.[2][10][11]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Based on the parent amine.[2][10][11]
Hazardous to the Aquatic Environment Potential for Chronic ToxicityBased on general data for azole compounds.[8]
Combustion Byproducts Toxic Gases (SOx, NOx, CO, CO₂)Based on elemental composition (S, N, C).[7]

Section 2: The Regulatory Framework: Compliance is Non-Negotiable

All chemical disposal procedures are governed by strict federal and local regulations. In the United States, two primary agencies set the standards for laboratory waste management.

  • Environmental Protection Agency (EPA): Through RCRA, the EPA provides the legal framework for managing all hazardous waste from generation to final disposal.[1][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure worker safety during the handling and disposal of hazardous substances.[13][14][15]

Your institution's Environmental Health & Safety (EHS) department is your direct partner in navigating these regulations, providing the necessary resources and services for compliant disposal.

G lab Research Laboratory (Generator) ehs Institutional EHS (Internal Compliance & Logistics) lab->ehs Requests Pickup facility Licensed Waste Facility (Final Disposal) ehs->facility Coordinates Disposal epa EPA (RCRA) (Federal Regulations) epa->lab Sets 'Generator' Rules epa->facility Permits & Regulates osha OSHA (HAZWOPER) (Worker Safety Standards) osha->lab Sets Handling & Safety Rules G spill Spill Occurs alert Step 1: Alert Personnel & Isolate Area spill->alert ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) alert->ppe absorb Step 3: Cover with Inert Absorbent (e.g., Vermiculite) ppe->absorb collect Step 4: Carefully Collect Contaminated Material absorb->collect container Place in Sealed Hazardous Waste Container collect->container decon Step 5: Decontaminate Area with Soap & Water container->decon report Step 6: Report Incident to Supervisor / EHS decon->report

Caption: Workflow for managing a small laboratory chemical spill.

  • Immediate Response: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment & Absorption: Gently cover the solid spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad to prevent dust from becoming airborne. [16][17]4. Collection: Carefully sweep or scoop the contaminated absorbent material into a designated bag or container. Seal it and place it inside your Solid Organic Hazardous Waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as solid hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per institutional policy.

Section 5: Prohibited Disposal Methods - Explaining the "Why"

Understanding what not to do is as critical as knowing the correct protocol. Attempting to bypass established procedures can lead to regulatory violations, environmental damage, and severe safety incidents.

  • No Drain Disposal: This is strictly prohibited. The compound's amine and indazole structures pose a significant risk of aquatic toxicity. [8]Such chemicals can pass through wastewater treatment facilities untreated or disrupt the biological processes used to treat municipal waste. [18]* No Regular Trash Disposal: Disposing of this chemical in the regular trash can expose custodial and waste management staff to a hazardous substance and leads to environmental contamination when the waste reaches a landfill.

  • In-Lab Treatment (Neutralization/Degradation) - Not Recommended: Without a validated and peer-reviewed deactivation protocol specific to 1-(methylsulfonyl)-1H-indazol-5-amine, do not attempt to neutralize or chemically degrade it in the lab. [19]The reaction byproducts are unknown and could be more hazardous or volatile than the parent compound. Such treatment may also be considered operating a hazardous waste treatment facility without a permit, a serious RCRA violation. [20]

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]

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  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from EPA.gov. [Link]

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  • National Center for Biotechnology Information. (n.d.). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from PubMed Central. [Link]

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  • Royal Society of Chemistry. (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from RSC Publishing. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 1-(methylsulfonyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The parent amine is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks and ensure a safe laboratory environment.

Core Principles of Chemical Handling

Before detailing specific PPE, it is essential to understand the foundational principles of laboratory safety when working with research compounds of unknown toxicity. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that should guide all laboratory work. This framework prioritizes control methods from most to least effective:

  • Elimination/Substitution: In drug development, this is often not feasible as the specific molecule is the subject of research.

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. The primary engineering control for handling potent compounds is a certified chemical fume hood or a powder containment hood.

  • Administrative Controls: These are changes in work practices, such as minimizing the amount of material handled and restricting access to the area.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1-(methylsulfonyl)-1H-indazol-5-amine. The selection is based on the potential hazards of skin, eye, and respiratory tract irritation, as well as potential harm upon ingestion[1][2][3][4].

Body PartRecommended PPERationale
Eyes and Face Safety Goggles and Face ShieldSafety goggles provide essential protection against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of aerosolization[5].
Hands Chemical-Resistant Gloves (Nitrile)Double-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately upon known or suspected contact with the compound[5].
Body Disposable, Long-Sleeved GownA disposable gown made of a low-permeability fabric protects the skin and personal clothing from contamination. The gown should have a solid front and be secured at the back[6][7].
Respiratory N95 Respirator or HigherGiven the potential for respiratory irritation from airborne particles, a NIOSH-approved N95 respirator is recommended, especially when handling powders outside of a containment hood. For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary[6][7].

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown: Put on the gown and tie it securely.

  • Respirator: If required, perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go under the gown's sleeves. Don the second pair of gloves with the cuffs pulled over the gown's sleeves.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove from the back of your head.

  • Respirator: Remove from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Based on Hazard Assessment Assess_Task->Select_PPE Don_Gown 1. Don Gown Select_PPE->Don_Gown Don_Respirator 2. Don Respirator (if needed) Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (Double) Don_Goggles->Don_Gloves Handle_Chemical Handle 1-(methylsulfonyl)-1H-indazol-5-amine in a Fume Hood Don_Gloves->Handle_Chemical Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Chemical->Doff_Outer_Gloves Doff_Gown 2. Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Doff Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Doff Inner Gloves Doff_Respirator->Doff_Inner_Gloves Dispose_PPE Dispose of all PPE in Designated Hazardous Waste Doff_Inner_Gloves->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for PPE Selection, Use, and Disposal.

Operational and Disposal Plans

Handling Operations:
  • Weighing and Aliquoting: All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[1][3]. Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE should clean the area using an absorbent material. For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan:
  • Solid Waste: All disposable PPE (gloves, gown, etc.) and contaminated materials (weighing boats, wipes) must be disposed of as hazardous chemical waste[2][4][8]. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing 1-(methylsulfonyl)-1H-indazol-5-amine should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain[8].

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-(methylsulfonyl)-1H-indazol-5-amine, fostering a culture of safety and scientific excellence.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

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  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.